Sodium Phosphate P-32

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium Phosphate P-32 is a radiopharmaceutical compound that contains the radioactive isotope phosphorus-32. This compound is used primarily in the medical field for the treatment of certain types of cancer and other diseases. The radioactive phosphorus-32 emits beta particles, which can effectively destroy cancerous cells by causing DNA damage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium Phosphate P-32 is synthesized by irradiating sulfur-32 with neutrons, resulting in the formation of phosphorus-32. The reaction can be represented as: [ {32}S(n,p){32}P ] Alternatively, phosphorus-32 can be produced by irradiating phosphorus-31 with neutrons: [ {31}P(n,\gamma){32}P ]

Industrial Production Methods: In industrial settings, the production of phosphorus-32 typically involves the neutron bombardment of elemental sulfur or red phosphorus in a nuclear reactor. The irradiated material is then processed to extract phosphorus-32, which is subsequently converted into this compound .

Analyse Des Réactions Chimiques

Radioactive Decay Mechanism

Phosphorus-32 undergoes β⁻ decay, emitting a high-energy electron (beta particle) and transforming into stable sulfur-32:

1532P→1632S+β−+νˉ

-

Property Value Half-life (T₁/₂) 14.3 days Maximum β⁻ energy 1.71 MeV Mean β⁻ energy 694.9 keV Radiation range in tissue ~8 mm (soft tissue) The physical decay profile (Table 1) shows the fraction of remaining activity over time:

Table 1: Decay Profile of P-32Days Fraction Remaining Days Fraction Remaining 0 1.000 30 0.233 5 0.785 40 0.144 10 0.616 50 0.089

DNA Incorporation and Strand Breakage

Sodium Phosphate P-32 is incorporated into DNA during replication as a phosphate group in the sugar-phosphate backbone. Upon decay, two critical reactions occur :

-

Chemical Bond Rupture :

DNA-32PO43−→DNA-S+β−+breaksThe β⁻ decay replaces phosphorus with sulfur, breaking the DNA strand due to the instability of the sulfur-phosphorus bond.

-

Radiation-Induced Damage :

The emitted β⁻ particle travels ~2 nm, sufficient to ionize the complementary DNA strand, causing double-strand breaks.

Key Findings :

-

P-32 causes 2.5× more double-strand breaks than non-incorporated isotopes like ⁹⁰Y .

-

Apoptosis is triggered in rapidly dividing cells (e.g., cancer cells) due to irreparable DNA damage .

Production via Nuclear Activation

P-32 is synthesized through neutron irradiation of sulfur-32 in a nuclear reactor :

1632S+n→1532P+p

-

Purity : Post-synthesis, the product is processed into disodium hydrogen phosphate (Na₂H³²PO₄) and purified to remove non-radioactive contaminants .

-

Specific Activity : ≥11.1 MBq/mg phosphate ion at calibration .

Solution Chemistry and Stability

The intravenous formulation contains buffering agents to maintain stability:

Hydrolysis Behavior :

Under extreme pH or dilution, Na₂H³²PO₄ undergoes partial hydrolysis but remains stable under physiological conditions (pH 6.0–8.0) .

Radiolysis of Water

Beta particles ionize intracellular water, generating reactive oxygen species (ROS):

H2Oβ−H++OH−+e−→HO∙,H∙,H2O2

Comparative Efficiency vs. Other Isotopes

Table 2: Cell-Killing Efficiency of Beta Emitters

| Isotope | Energy (MeV) | Incorporation into DNA | Relative Cytotoxicity |

|---|---|---|---|

| ³²P | 1.71 | Yes | 100% (Reference) |

| ⁹⁰Y | 2.28 | No | 38% |

| ¹³¹I | 0.81 | No | 21% |

Degradation and Byproducts

Post-decay, the primary byproduct is sulfur-32 in the form of sulfate (SO₄²⁻) or sulfide (S²⁻), depending on redox conditions. No radioactive byproducts remain after 10 half-lives (~143 days) .

Applications De Recherche Scientifique

Palliative Treatment for Bone Pain

Sodium Phosphate P-32 is primarily used to alleviate bone pain in patients with advanced prostate and breast cancers. The mechanism involves delivering targeted beta radiation directly to bone lesions, resulting in pain relief for approximately 50% of treated patients.

Key Findings :

- Pain relief typically begins within two weeks and lasts for an average of five months .

- Common dosages are around 7 mCi, with higher doses (over 12 mCi) associated with increased risks of myelosuppression .

Case Study Example :

- Patient A : A 72-year-old male with metastatic castration-resistant prostate cancer received a dose of 7 mCi. He reported significant pain relief within two weeks, allowing a reduction in opioid usage. His blood counts showed mild decreases but returned to baseline within two months .

Treatment of Polycythemia Vera

This compound is also indicated for the treatment of polycythemia vera, a disorder characterized by the overproduction of red blood cells. The therapy can significantly enhance median survival rates compared to traditional treatments like phlebotomy.

Key Findings :

- The treatment can lead to stabilization of hematocrit levels and improvement in quality of life for patients unable to tolerate other therapies .

- A notable case involved an 80-year-old woman who experienced reduced symptoms and stabilized blood counts after receiving a single injection of this compound .

Case Study Example :

- Patient B : An elderly female with polycythemia vera received this compound after failing phlebotomy. Following treatment, her hematocrit stabilized, and she reported fewer symptoms over one year .

Table 1: Clinical Applications and Dosage Information

| Application | Condition | Typical Dose (mCi) | Pain Relief Duration | Patient Response Rate |

|---|---|---|---|---|

| Bone Pain Palliation | Prostate/Breast Cancer | 7 | ~5 months | ~50% |

| Polycythemia Vera | Overproduction of Red Cells | Variable (3-5) | N/A | Significant Improvement |

Table 2: Case Studies Summary

| Patient ID | Age | Condition | Treatment Dose (mCi) | Outcome |

|---|---|---|---|---|

| Patient A | 72 | Metastatic Prostate Cancer | 7 | Significant pain relief within 2 weeks |

| Patient B | 80 | Polycythemia Vera | Single injection | Stabilized hematocrit; improved quality of life |

Historical Context

This compound has been utilized since the early days of nuclear medicine for its ability to target rapidly proliferating tissues effectively. Its approval by the FDA dates back to the late 1950s, marking it as a pioneering agent in the field of radiotherapy .

Mécanisme D'action

The mechanism of action of Sodium Phosphate P-32 involves the emission of beta particles, which directly damage the DNA of target cells. This damage leads to the formation of double-strand breaks in the DNA, ultimately resulting in cell death. The beta particles also ionize intracellular water, producing cytotoxic free radicals and superoxides that further damage cellular components .

Comparaison Avec Des Composés Similaires

Phosphorus-32: A pure beta-emitter used in similar applications.

Sodium Iodide I-131: Another radiopharmaceutical used for treating thyroid cancer.

Yttrium-90: A more powerful beta-emitter used in cancer therapy.

Uniqueness: Sodium Phosphate P-32 is unique due to its specific beta-emission properties, which make it highly effective in targeting and destroying cancer cells. Its relatively long half-life of 14.26 days provides logistical advantages for medical applications .

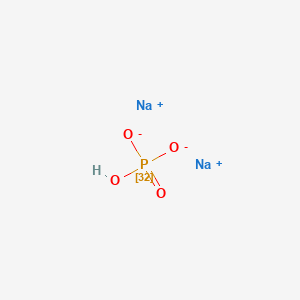

Propriétés

Numéro CAS |

8027-28-9 |

|---|---|

Formule moléculaire |

HNa2O4P |

Poids moléculaire |

142.959 g/mol |

Nom IUPAC |

disodium;hydroxy-dioxido-oxo-(32P)λ5-phosphane |

InChI |

InChI=1S/2Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i;;5+1 |

Clé InChI |

BNIILDVGGAEEIG-JCIGTKTHSA-L |

SMILES isomérique |

O[32P](=O)([O-])[O-].[Na+].[Na+] |

SMILES canonique |

OP(=O)([O-])[O-].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.